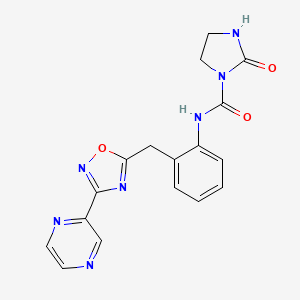

2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide is a complex organic molecule that likely exhibits a range of biological activities due to its structural features. The presence of multiple heterocyclic rings such as imidazolidine, oxadiazole, and pyrazine suggests potential for interactions with various biological targets. While the specific compound is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, which can provide insights into the potential properties and activities of the compound .

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from basic precursors. For instance, the synthesis of N-arylimidazo[1,2-a]pyrazine-2-carboxamides involves a condensation reaction of imidazo[1,2-a]pyrazine-2-carboxylic acid with different amines under microwave irradiation conditions . This suggests that the synthesis of the compound may also involve a condensation step, possibly using a similar imidazo[1,2-a]pyrazine derivative as a starting material.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple heterocyclic rings, which are known to impart significant biological activity. The imidazolidine ring, for example, is a saturated heterocycle that can contribute to the stability of the molecule, while the oxadiazole and pyrazine rings are unsaturated, allowing for potential electronic interactions with biological targets .

Chemical Reactions Analysis

The chemical reactivity of the compound would be influenced by the functional groups present. The oxadiazole ring, in particular, is known for its participation in nucleophilic substitution reactions, which could be a key step in further derivatization or interaction with biological molecules . The presence of an imidazolidine ring could also affect the molecule's acidity and basicity, influencing its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are typically influenced by their molecular structure. The heterocyclic rings can contribute to the compound's solubility, melting point, and stability. The antimicrobial activity screening of similar compounds indicates that they may possess biological activity, which could be attributed to their ability to interact with microbial enzymes or receptors . The presence of multiple aromatic systems could also affect the compound's ability to absorb light, making it potentially useful in photophysical studies or as a fluorescent probe .

Wissenschaftliche Forschungsanwendungen

Synthesis and Heterocyclic Compound Development

Researchers have utilized thiosemicarbazide derivatives as precursors for synthesizing a wide array of heterocyclic compounds, including imidazoles, oxadiazoles, and triazoles, demonstrating the versatility of such chemical structures in drug development and chemical synthesis processes (Elmagd et al., 2017). This underscores the potential of 2-oxo-N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)imidazolidine-1-carboxamide in contributing to the synthesis of compounds with varied biological activities.

Antimicrobial and Antitumor Activities

The antimicrobial and antitumor activities of compounds synthesized from or related to this compound have been a significant focus. For instance, compounds with 1,2,4-oxadiazole ligands and their NHC (N-heterocyclic carbenes) complexes have been synthesized and evaluated for antitumor activity, showing impressive potency and tumor selectivity in various human tumor cell lines (Maftei, 2018). Moreover, novel benzimidazole–oxadiazole hybrid molecules have emerged as promising antimicrobial agents, with some showing potent anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain, highlighting the therapeutic potential of such compounds in addressing tuberculosis and other microbial infections (Shruthi et al., 2016).

Antiviral Activities

The antiviral potential of heterocyclic compounds based on this compound derivatives has also been explored. Specifically, compounds have been tested against the avian influenza virus (H5N1), with some demonstrating promising antiviral activity, which could contribute to the development of new antiviral therapies (Flefel et al., 2012).

Eigenschaften

IUPAC Name |

2-oxo-N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]imidazolidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N7O3/c25-16-20-7-8-24(16)17(26)21-12-4-2-1-3-11(12)9-14-22-15(23-27-14)13-10-18-5-6-19-13/h1-6,10H,7-9H2,(H,20,25)(H,21,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSTJTVWMNWTUHP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=NC=CN=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{4-[(2,6-dimethyl-4-morpholinyl)carbonyl]benzyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B2530689.png)

![(E)-N-[2-(6,7-Dihydro-4H-pyrazolo[1,5-a]pyrazin-5-yl)ethyl]-4-(dimethylamino)but-2-enamide](/img/structure/B2530691.png)

![7-(4-ethoxybenzoyl)-5-[(2-methoxyphenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2530693.png)

![2-amino-N-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B2530701.png)

![4-(N-benzyl-N-methylsulfamoyl)-N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2530705.png)

![6-Cyclopentyl-2-[(4-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![2-{[(3,4-Dimethoxyphenyl)acetyl]amino}benzoic acid](/img/structure/B2530707.png)

![N-(3-chloro-4-fluorophenyl)-2-[(2-methylquinazolin-4-yl)oxy]acetamide](/img/structure/B2530710.png)